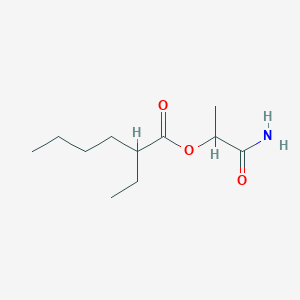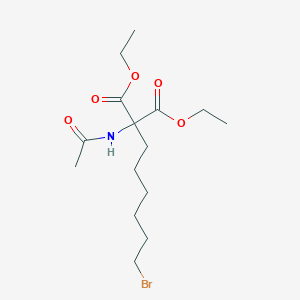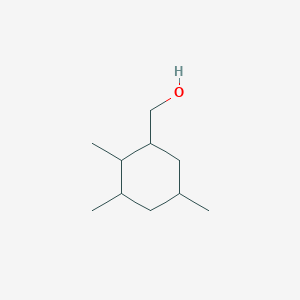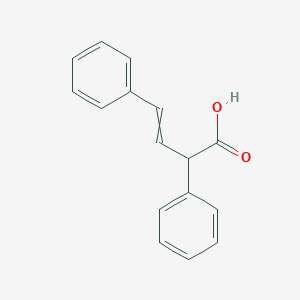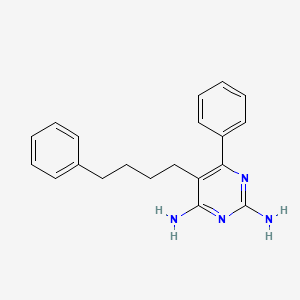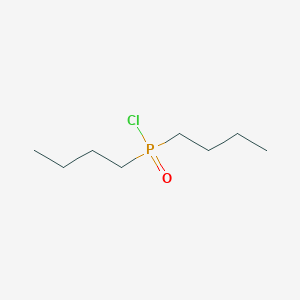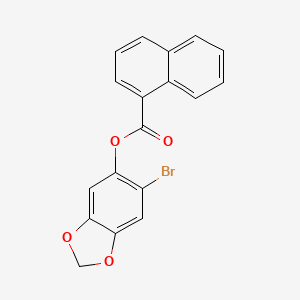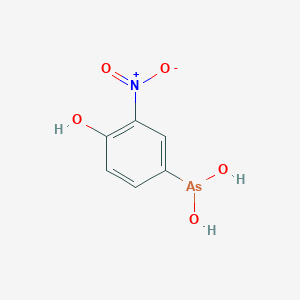
(4-Hydroxy-3-nitrophenyl)arsonous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-3-nitrophenyl)arsonous acid is an organic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with an arsonous acid group. This compound is known for its pale yellow crystalline appearance and is highly toxic by ingestion, inhalation, or skin absorption .
Vorbereitungsmethoden
The synthesis of (4-Hydroxy-3-nitrophenyl)arsonous acid typically involves the nitration of phenolic compounds followed by the introduction of the arsonous acid group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography for purification .
Analyse Chemischer Reaktionen
(4-Hydroxy-3-nitrophenyl)arsonous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions, often leading to the formation of ethers or esters.
Common reagents used in these reactions include strong oxidizers, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-3-nitrophenyl)arsonous acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and potential use in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, although its high toxicity limits its use.
Wirkmechanismus
The mechanism by which (4-Hydroxy-3-nitrophenyl)arsonous acid exerts its effects involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their function. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected are those related to oxidative stress and cellular respiration .
Vergleich Mit ähnlichen Verbindungen
(4-Hydroxy-3-nitrophenyl)arsonous acid can be compared to other nitrophenyl compounds such as:
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the arsonous acid group.
4-Hydroxy-3-nitrophenylacetyl: Used in immunological studies and has different biological properties.
Roxarsone: Another arsonous acid derivative used as a growth promoter in animal feed.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
5410-79-7 |
|---|---|
Molekularformel |
C6H6AsNO5 |
Molekulargewicht |
247.04 g/mol |
IUPAC-Name |
(4-hydroxy-3-nitrophenyl)arsonous acid |
InChI |
InChI=1S/C6H6AsNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H |
InChI-Schlüssel |
YAODANCEJHIXBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[As](O)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


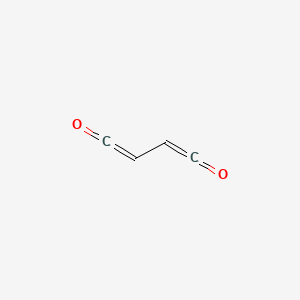
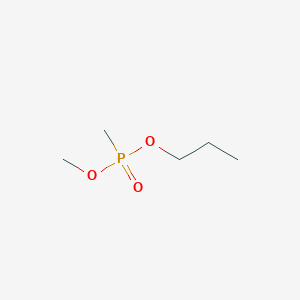

![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
